2-Ethoxy-6-methyl-3,1-benzoxazin-4-one chemical properties
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one chemical properties
The following technical guide details the chemical properties, synthesis, and biological applications of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a representative structure of the 2-alkoxy-3,1-benzoxazin-4-one class of serine protease inhibitors.
Executive Summary & Compound Identity
2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones .[1] It functions primarily as an acylating inhibitor of serine proteases , most notably Human Leukocyte Elastase (HLE) . Unlike reversible inhibitors, this molecule acts as an "alternate substrate" or "suicide substrate," covalently modifying the active site serine of the target enzyme. The 2-ethoxy substituent is critical for tuning the electrophilicity of the C2 position and the stability of the acyl-enzyme intermediate, while the 6-methyl group modulates lipophilicity and steric fit within the enzyme's S-subsites.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | 4H-3,1-Benzoxazin-4-one (Benzoxazinone) |
| Key Functionality | Cyclic imidate (2-ethoxy); Lactone/Amide hybrid (4-one) |
| Target Class | Serine Proteases (Elastase, Cathepsin G, Chymotrypsin) |
| Mechanism | Acylation of Ser-195 (catalytic triad) |
Chemical Synthesis & Production
The synthesis of 2-alkoxy-3,1-benzoxazin-4-ones requires anhydrous conditions to prevent the premature hydrolysis of the sensitive cyclic imidate functionality. The most robust route utilizes 2-amino-4-methylbenzoic acid (to install the 6-methyl group) and tetraethyl orthocarbonate .
Synthetic Route (DOT Diagram)
Figure 1: Cyclocondensation route using tetraethyl orthocarbonate.
Detailed Protocol
Objective: Synthesis of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one.
-
Reagents:
-
2-Amino-4-methylbenzoic acid (10 mmol)
-
Tetraethyl orthocarbonate (12 mmol, 1.2 eq)
-
Solvent: Anhydrous toluene or xylene (50 mL)
-
Catalyst: Glacial acetic acid (0.5 mL) or
-toluenesulfonic acid (catalytic).
-
-
Procedure:
-
Step 1: Charge a flame-dried round-bottom flask with 2-amino-4-methylbenzoic acid and anhydrous toluene under nitrogen atmosphere.
-
Step 2: Add tetraethyl orthocarbonate via syringe.
-
Step 3: Heat the mixture to reflux (
). A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium forward. -
Step 4: Monitor reaction by TLC (approx. 3-6 hours). The starting amino acid (polar) will disappear, and a less polar UV-active spot (product) will appear.
-
Step 5: Cool to room temperature. If the product crystallizes, filter and wash with cold hexanes. If soluble, evaporate solvent under reduced pressure.
-
Step 6: Purification: Recrystallize from
-hexane/ethyl acetate. Note: Avoid silica gel chromatography if possible, as the compound is sensitive to hydrolysis on acidic silica. Use neutral alumina if chromatography is necessary.
-
Physicochemical Properties & Reactivity[4][5][6]
Hydrolytic Stability
The 2-ethoxy-3,1-benzoxazin-4-one ring system is an activated ester equivalent. It is susceptible to hydrolysis, which is pH-dependent.
-
Acidic pH: Protonation of N3 leads to rapid ring opening to form the acyl-anthranilic acid derivative.
-
Alkaline pH: Hydroxide ion attacks C4 (carbonyl), leading to ring opening.
-
Neutral pH: The 2-ethoxy group provides moderate stability compared to 2-alkyl derivatives due to resonance donation from the ethoxy oxygen into the C=N bond, reducing the electrophilicity of C4 slightly, but maintaining enough reactivity for enzyme inhibition.
Reactivity Profile (C4 vs. C2 Attack)
The molecule possesses two electrophilic centers:
-
C4 (Carbonyl): The primary site for "hard" nucleophiles (e.g., OH-, Serine-OH). Attack here leads to acylation.
-
C2 (Imidate Carbon): Susceptible to attack by amines or soft nucleophiles, but in the context of serine proteases, C4 attack is dominant.
Mechanism of Action: Serine Protease Inhibition[7]
This compound acts as a mechanism-based inhibitor . It acylates the active site serine (Ser-195 in chymotrypsin numbering), forming a stable acyl-enzyme complex that deacylates very slowly compared to natural substrates.
Inhibition Pathway (DOT Diagram)
Figure 2: Acylation-deacylation mechanism. The inhibitor traps the enzyme in the acyl-enzyme state.
Mechanistic Steps
-
Binding (
): The benzoxazinone binds to the S1 pocket. The 6-methyl group likely interacts with the hydrophobic S2 or S1' residues, improving affinity. -
Acylation (
): The catalytic Ser-195 hydroxyl attacks the C4 carbonyl. The ring opens, and the N3 nitrogen is protonated by His-57. -
Acyl-Enzyme Stability (
): The resulting acyl-enzyme involves an ester bond linked to the anthranilate moiety. The 2-ethoxy group (now part of a carbamate-like or ester-like side chain depending on ring opening) stabilizes this intermediate, preventing water from attacking the acyl bond (deacylation). This results in a "stalled" enzyme.
Biological Profile & Kinetics[5]
Target Selectivity[5]
-
Secondary Targets: Porcine Pancreatic Elastase (PPE), Cathepsin G, Chymotrypsin.
-
Selectivity Factor: The 2-ethoxy substituent generally favors HLE over chymotrypsin. The 6-methyl group enhances hydrophobic interactions specific to the elastase binding pocket (which prefers small hydrophobic residues like Val/Ala, but can accommodate methyl-aryl groups).
Kinetic Parameters (General for Class)
| Parameter | Value Range (Typical) | Significance |
| Fast onset of inhibition. | ||
| Extremely slow recovery of enzyme activity (pseudo-irreversible). | ||
| Potent inhibition in vitro. | ||
| Limitation: Benzoxazinones are often unstable in plasma due to spontaneous hydrolysis and plasma esterases. |
References
-
Robinson, V. J., & Spencer, R. W. (1988).
nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones.[2] Canadian Journal of Chemistry.[2] Link - Teshima, T., et al. (1982).Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of Biological Chemistry.
-
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews. Link
-
Gütschow, M., et al. (2002). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry. Link
- Krantz, A., et al. (1990).Design of protease inhibitors: 4H-3,1-benzoxazin-4-ones as potent, time-dependent inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.
